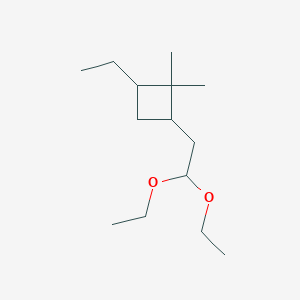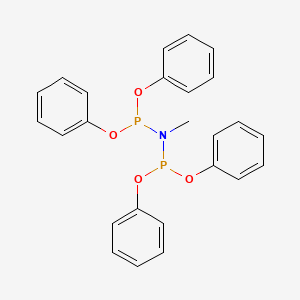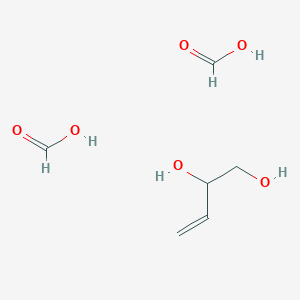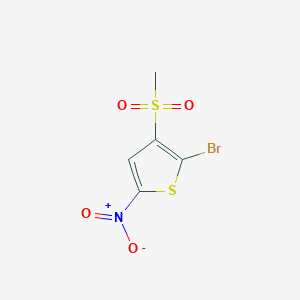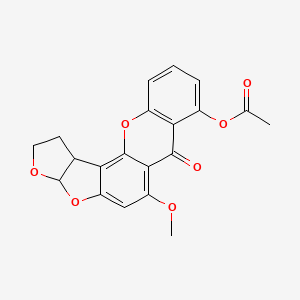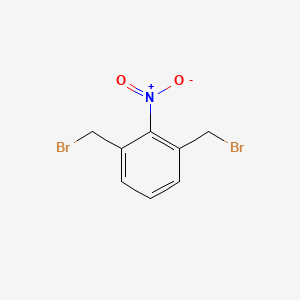
Diethyl 3-chloro-4-oxoheptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-chloro-4-oxoheptanedioate is an organic compound with the molecular formula C11H17ClO5. It is a derivative of heptanedioic acid, featuring a chlorine atom and an oxo group on the fourth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-chloro-4-oxoheptanedioate can be synthesized through the esterification of 3-chloro-4-oxoheptanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-chloro-4-oxoheptanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia or primary amines in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 3-amino-4-oxoheptanedioate derivatives.
Reduction: Formation of diethyl 3-chloro-4-hydroxyheptanedioate.
Hydrolysis: Formation of 3-chloro-4-oxoheptanedioic acid.
Scientific Research Applications
Diethyl 3-chloro-4-oxoheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3-chloro-4-oxoheptanedioate involves its reactivity towards nucleophiles and reducing agents. The chlorine atom and oxo group are key functional groups that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-oxopimelate: Similar structure but lacks the chlorine atom.
Diethyl 3-oxopimelate: Similar structure but lacks the chlorine atom and has a different position for the oxo group.
Uniqueness
Diethyl 3-chloro-4-oxoheptanedioate is unique due to the presence of both a chlorine atom and an oxo group on the heptanedioate backbone
Properties
CAS No. |
55424-55-0 |
|---|---|
Molecular Formula |
C11H17ClO5 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
diethyl 3-chloro-4-oxoheptanedioate |
InChI |
InChI=1S/C11H17ClO5/c1-3-16-10(14)6-5-9(13)8(12)7-11(15)17-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
ARQQQMHXWYBSHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C(CC(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
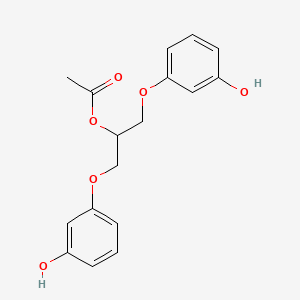
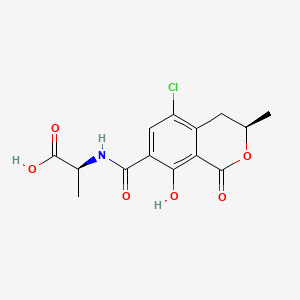
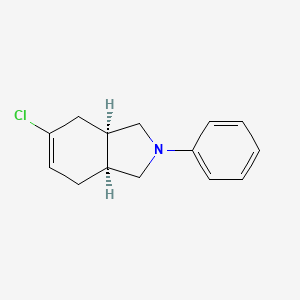
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)

